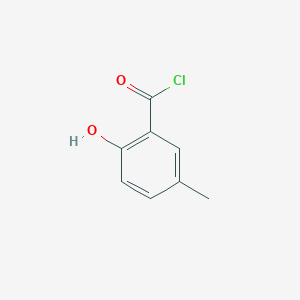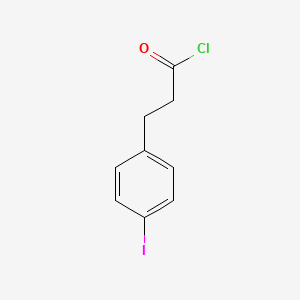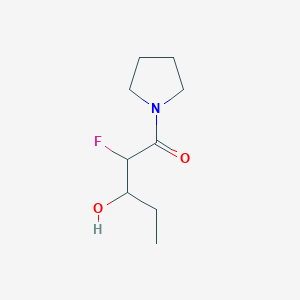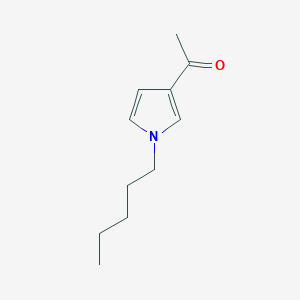
Ethyl 2-iminotetrahydrofuran-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-iminotetrahydrofuran-3-carboxylate is a heterocyclic compound with a unique structure that includes an imine group and a tetrahydrofuran ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-iminotetrahydrofuran-3-carboxylate typically involves the reaction of ethyl 2-oxo-tetrahydrofuran-3-carboxylate with an appropriate amine under mild conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is isolated through standard purification techniques like recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions: Ethyl 2-iminotetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxime or nitrile derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted tetrahydrofuran derivatives.
科学研究应用
Ethyl 2-iminotetrahydrofuran-3-carboxylate has been explored for various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 2-iminotetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. Additionally, the tetrahydrofuran ring can enhance the compound’s stability and bioavailability.
相似化合物的比较
Ethyl 2-iminotetrahydrofuran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-aminotetrahydrofuran-3-carboxylate: Differing by the presence of an amino group instead of an imine group.
Ethyl 2-iminotetrahydropyran-3-carboxylate: Differing by the presence of a tetrahydropyran ring instead of a tetrahydrofuran ring.
Uniqueness: The presence of both the imine group and the tetrahydrofuran ring in this compound imparts unique chemical properties, making it a versatile intermediate in organic synthesis and a potential candidate for drug development.
属性
分子式 |
C7H11NO3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC 名称 |
ethyl 2-iminooxolane-3-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-2-10-7(9)5-3-4-11-6(5)8/h5,8H,2-4H2,1H3 |
InChI 键 |
MOPDCAVSZMIHEN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CCOC1=N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(Benzenesulfonyl)-3-bromo-5-fluoro-2-[(oxan-2-yloxy)methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866023.png)





